

# A Technical Guide to the Physicochemical Properties of Dihexyl L-aspartate

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## Compound of Interest

Compound Name: *Dihexyl L-aspartate*

Cat. No.: *B15157844*

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Disclaimer: Experimental data on the physicochemical properties of **Dihexyl L-aspartate** is limited in publicly available literature. This guide provides available data for structurally related compounds and outlines standard experimental protocols for the determination of these properties.

## Introduction

**Dihexyl L-aspartate** is the diester derivative of the proteinogenic amino acid L-aspartic acid, with two hexyl groups esterifying the carboxylic acid functionalities. As a dialkyl amino acid ester, it possesses unique characteristics that make it a subject of interest in various research and development domains, including pharmaceuticals, agrochemicals, and material science. Its structure suggests potential applications as a chiral building block, a specialty solvent, or a biocompatible plasticizer. Understanding its physicochemical properties is paramount for its effective application and for predicting its behavior in biological and chemical systems.

## Chemical Structure and Identifiers

Property	Value
IUPAC Name	Dihexyl (2S)-2-aminobutanedioate
Molecular Formula	C <sub>16</sub> H <sub>31</sub> NO <sub>4</sub>
Molecular Weight	301.42 g/mol
Canonical SMILES	CCCCCOC(=O)C--INVALID-LINK--N
InChI Key	(Predicted)
CAS Number	(Not readily available)

## Physicochemical Properties

Quantitative data for **Dihexyl L-aspartate** is not readily available. The following table provides data for the related compound, L-Aspartic acid diethyl ester hydrochloride, to offer a point of reference. It is important to note that the properties of the dihexyl ester will differ significantly from the diethyl ester due to the longer alkyl chains.

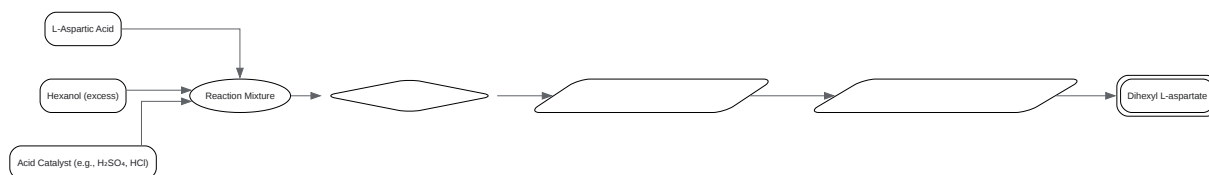
Property	L-Aspartic acid diethyl ester hydrochloride	Dihexyl L-aspartate (Predicted/Estimated)
Melting Point	106 - 111 °C <sup>[1]</sup>	Likely a low-melting solid or an oil at room temperature
Boiling Point	Not available	Significantly higher than the diethyl ester, likely >300 °C (decomposition may occur)
Solubility	Soluble in DMF <sup>[1]</sup>	Expected to have low solubility in water and good solubility in nonpolar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., DMF, DMSO).
Optical Rotation	[α] <sub>D20</sub> = +10 ± 1° (c=1 in DMF) <sup>[1]</sup>	The specific rotation will be different from the diethyl ester.

## Experimental Protocols

### Synthesis of Dihexyl L-aspartate

A general method for the synthesis of amino acid esters involves the Fischer esterification, where the amino acid is heated in the corresponding alcohol in the presence of an acid catalyst.

Diagram of Synthetic Workflow:



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Caption: General workflow for the synthesis of **Dihexyl L-aspartate**.

Detailed Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-aspartic acid, a large excess of hexanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or dry hydrogen chloride gas bubbled through the alcohol).
- **Reaction:** Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

- **Extraction:** Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and dry it over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ).
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Diagram of Melting Point Determination Workflow:



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Caption: Workflow for melting point determination.

Detailed Protocol:

- **Sample Preparation:** A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube, which is sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) for an accurate determination.
- **Observation:** The temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the entire sample becomes liquid (the end of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.<sup>[2]</sup>

## Determination of Boiling Point

For liquid compounds, the boiling point can be determined using a micro-boiling point or Thiele tube method.

Diagram of Thiele Tube Boiling Point Determination:



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Caption: Workflow for boiling point determination using a Thiele tube.

Detailed Protocol:

- **Sample Preparation:** A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
- **Heating:** The side arm of the Thiele tube is gently heated, which circulates the oil and heats the sample.
- **Observation:** As the liquid heats up, air trapped in the capillary tube expands and escapes as bubbles. The heating is continued until a steady stream of bubbles emerges from the capillary tube.
- **Cooling and Measurement:** The heat is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

[3]

## Determination of Solubility

The solubility of **Dihexyl L-aspartate** can be determined in various solvents.

Detailed Protocol:

- **Solvent Selection:** A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane) should be selected.
- **Equilibrium Method:** A known amount of the solute is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant).
- **Analysis:** The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

## Spectroscopic Data

While specific spectra for **Dihexyl L-aspartate** are not available, the expected spectroscopic characteristics can be inferred from its structure.

- **$^1\text{H}$  NMR:** The proton NMR spectrum would be expected to show signals corresponding to the protons of the hexyl chains (methyl, methylene groups), the methine proton at the alpha-carbon of the aspartate backbone, and the methylene protons of the aspartate side chain. The amino group protons may appear as a broad singlet.
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the alpha-carbon, the beta-carbon of the aspartate core, and the six unique carbons of the hexyl chains.
- **FT-IR:** The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amine, C-H stretching of the alkyl chains, and a strong C=O stretching of the ester groups.
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hexyl groups and parts of the aspartate backbone.

## Potential Signaling Pathways and Biological Activity

As a derivative of L-aspartic acid, **Dihexyl L-aspartate** could potentially interact with biological systems where L-aspartate plays a role. L-aspartic acid is a non-essential amino acid that can act as an excitatory neurotransmitter. However, the esterification of the carboxylic acid groups would significantly alter its polarity and ability to interact with receptors that bind the charged aspartate molecule. Further research is required to determine if **Dihexyl L-aspartate** has any specific biological activity or interacts with any signaling pathways.

## Conclusion

This technical guide provides a summary of the expected physicochemical properties of **Dihexyl L-aspartate** and detailed protocols for their experimental determination. While specific experimental data for this compound is scarce, the information provided for related compounds and the general methodologies should serve as a valuable resource for researchers, scientists, and drug development professionals interested in this molecule. Further experimental investigation is necessary to fully characterize the properties and potential applications of **Dihexyl L-aspartate**.

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